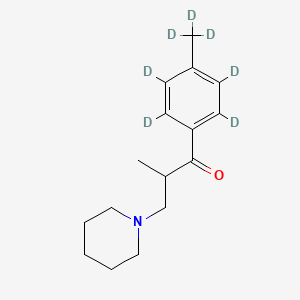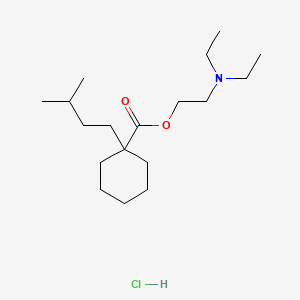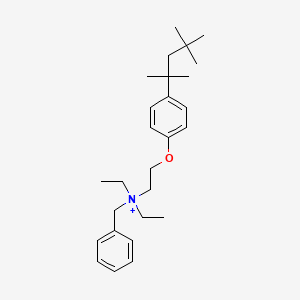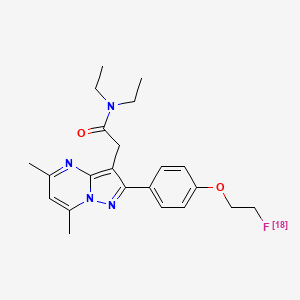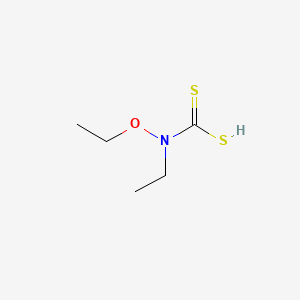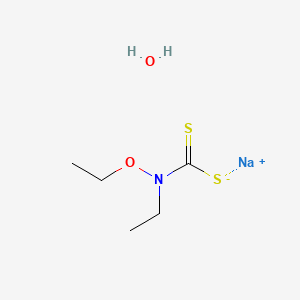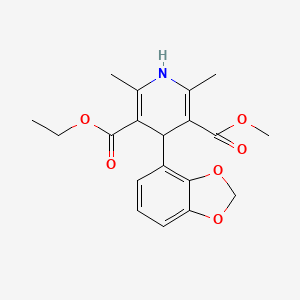
Oxodipine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxodipine, also known by its IUPAC name Dimethyl 4-(2H-1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is a calcium channel blocker. It is part of the dihydropyridine class of compounds and is primarily used in the treatment of cardiovascular diseases, particularly hypertension .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxodipine typically involves the reaction of 2,3-dimethoxybenzaldehyde with appropriate reagents to form the intermediate aldehyde. This intermediate is then subjected to further reactions to yield this compound . The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and efficacy of the compound. Advanced techniques such as continuous flow synthesis may be employed to enhance production efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
Oxodipine undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups on the this compound molecule.
Reduction: Reduction reactions can alter the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Aplicaciones Científicas De Investigación
Oxodipine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of calcium channel blockers and their interactions.
Biology: Investigated for its effects on cellular calcium channels and related biological processes.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases and other conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mecanismo De Acción
Oxodipine exerts its effects by blocking L-type calcium channels, which are voltage-gated channels found in the smooth muscle cells of the cardiovascular system. By inhibiting these channels, this compound reduces the influx of calcium ions, leading to relaxation of vascular smooth muscle and a subsequent decrease in blood pressure .
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar therapeutic uses.
Amlodipine: A widely used calcium channel blocker with a longer duration of action.
Felodipine: Known for its high vascular selectivity and efficacy in treating hypertension
Uniqueness of Oxodipine
This compound is unique in its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its benzodioxole moiety differentiates it from other dihydropyridines, potentially offering unique therapeutic advantages .
Propiedades
Número CAS |
119914-33-9 |
|---|---|
Fórmula molecular |
C19H21NO6 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
5-O-ethyl 3-O-methyl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H21NO6/c1-5-24-19(22)15-11(3)20-10(2)14(18(21)23-4)16(15)12-7-6-8-13-17(12)26-9-25-13/h6-8,16,20H,5,9H2,1-4H3 |
Clave InChI |
MSOAVHHAZCMHDI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C2=C3C(=CC=C2)OCO3)C(=O)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


